molecular formula C27H25BrN2O3S B298544 (2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298544
M. Wt: 537.5 g/mol
InChI Key: KPCHOAUDCRXJNB-DMMFFJLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its promising biological activities. This compound has been synthesized using various methods and has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It may also act by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. In addition, it has been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is its potential as a therapeutic agent for various diseases. It has shown promising anti-cancer, anti-inflammatory, and anti-bacterial activities. In addition, it has low toxicity in vitro. However, one of the limitations for lab experiments is the lack of in vivo studies. Further studies are needed to determine the efficacy and safety of this compound in vivo.

Future Directions

There are several future directions for (2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One of the directions is to conduct in vivo studies to determine the efficacy and safety of this compound. In addition, further studies are needed to determine the mechanism of action and optimize the synthesis method to yield higher purity and yield. Furthermore, this compound can be modified to improve its pharmacological properties and increase its potency. Finally, this compound can be tested for its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, (2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that has shown promising anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been synthesized using various methods and has low toxicity in vitro. Further studies are needed to determine the efficacy and safety of this compound in vivo and to optimize the synthesis method. This compound has potential as a therapeutic agent for various diseases and can be modified to improve its pharmacological properties.

Synthesis Methods

(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using various methods. One of the most commonly used methods is the condensation of 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and 3-ethyl-2-[(4-methoxyphenyl)imino]thiazolidin-4-one in the presence of a suitable catalyst. This method has been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has shown potential as a therapeutic agent for various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has shown promising antibacterial activity against various bacterial strains.

properties

Product Name

(2E,5Z)-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C27H25BrN2O3S

Molecular Weight

537.5 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H25BrN2O3S/c1-4-30-26(31)25(34-27(30)29-22-10-12-23(32-3)13-11-22)16-20-15-21(28)9-14-24(20)33-17-19-7-5-18(2)6-8-19/h5-16H,4,17H2,1-3H3/b25-16-,29-27?

InChI Key

KPCHOAUDCRXJNB-DMMFFJLOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)OC

SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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